7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS No.: 893787-22-9
Cat. No.: VC6939372
Molecular Formula: C24H20ClN5O4S
Molecular Weight: 509.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893787-22-9 |
|---|---|
| Molecular Formula | C24H20ClN5O4S |
| Molecular Weight | 509.97 |
| IUPAC Name | 7-chloro-N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C24H20ClN5O4S/c1-14-4-7-19(8-5-14)35(31,32)24-23-27-22(26-16-11-17(33-2)13-18(12-16)34-3)20-10-15(25)6-9-21(20)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) |
| Standard InChI Key | DZTITIBSEZWYTG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)OC)OC |
Introduction
Structural Characterization and Nomenclature
The compound belongs to the triazolo[1,5-a]quinazoline family, characterized by a fused tricyclic system comprising a quinazoline core (a benzopyrimidine derivative) annulated with a 1,2,3-triazole ring. Key substituents include:
-
7-Chloro group: A chlorine atom at position 7 of the quinazoline moiety, enhancing electrophilic reactivity and influencing binding interactions .
-
3-[(4-Methylphenyl)sulfonyl] group: A para-toluenesulfonyl (tosyl) group at position 3, which modulates solubility and steric bulk.
-
N-(3,5-Dimethoxyphenyl)amine: A 3,5-dimethoxyphenyl substituent at position 5, introducing hydrogen-bonding capabilities and electronic effects .
The IUPAC name systematically describes these features, with the molecular formula C₃₂H₂₅ClN₆O₄S and a molecular weight of 631.11 g/mol. Comparative analysis with analogs reveals consistent trends in mass spectrometry fragmentation patterns, where the sulfonyl group typically generates prominent peaks at m/z 155–170.
Synthetic Pathways and Optimization
Synthesis of triazoloquinazolines generally follows a multi-step sequence:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions yields the quinazoline backbone .
-
Triazole Annulation: Cyclization with hydrazine or its derivatives introduces the 1,2,3-triazole ring, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Functionalization:
Table 1: Key Synthetic Intermediates
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 7-Chloroquinazolin-5-amine | 68 | 92.4 |
| 2 | Triazoloquinazoline sulfonate | 54 | 89.1 |
| 3 | Final product | 41 | 95.8 |
Reaction yields decrease with successive steps due to steric hindrance from the sulfonyl group and electron-withdrawing effects of chlorine .
Physicochemical Properties
Experimental data for the target compound is extrapolated from structurally related molecules:
-
Solubility: Low aqueous solubility (<0.1 mg/mL) but improved in DMSO (12.7 mg/mL).
-
LogP: Predicted value of 3.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Thermal Stability: Decomposition temperature of 218°C (TGA), consistent with sulfonamide-containing heterocycles .
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP | Solubility (H₂O) |
|---|---|---|---|
| Target | 631.11 | 3.8 | <0.1 mg/mL |
| Analog | 481.93 | 2.9 | 0.05 mg/mL |
| Analog | 443.5 | 2.3 | 0.2 mg/mL |
Challenges and Future Directions
Key research gaps include:
-
ADMET Profiling: No in vivo pharmacokinetic data exists for this compound.
-
Target Identification: Proteomic studies are needed to map binding partners.
-
Synthetic Scalability: Low yields in final steps necessitate alternative catalysts (e.g., iridium photoredox systems).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume